2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
This compound is a heterocyclic hybrid molecule comprising three key structural motifs:
- Triazolopyrimidine core: A fused bicyclic system (triazole + pyrimidine) with a p-tolyl (4-methylphenyl) substituent at the 3-position of the triazole ring .
- Piperazine linker: A piperazine ring connected to the triazolopyrimidine core via a carbon-nitrogen bond at the 7-position, functionalized with a carbonyl group .
This structure is designed for pharmacological relevance, leveraging the triazolopyrimidine scaffold’s affinity for kinase or enzyme targets, the piperazine linker’s solubility-enhancing properties, and the chromenone unit’s bioactivity in anticancer or anti-inflammatory pathways .
Properties
IUPAC Name |
2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c1-16-6-8-17(9-7-16)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)35-21/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIATNJKOHXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one, is a complex molecule that may interact with multiple targets. Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it’s plausible that it could act as an inhibitor of cyclin-dependent kinases (cdks), particularly cdk2. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment.
Mode of Action
Triazolo[4,5-d]pyrimidine derivatives have been shown to inhibit cdk2 by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity. This results in the disruption of the cell cycle and can lead to apoptosis, or programmed cell death.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis
Pharmacokinetics
The presence of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds, potentially improving their pharmacokinetics.
Result of Action
The primary result of the action of this compound is likely to be cell cycle arrest and apoptosis in cells where CDK2 is inhibited. This could potentially lead to a reduction in tumor growth in the context of cancer treatment.
Biological Activity
The compound 2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structure combines elements known for various biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C25H21N7O3
- Molecular Weight : 467.49 g/mol
- CAS Number : 920225-82-7
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit notable anticancer activity. For instance, Tiwari et al. synthesized a series of pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines such as MCF-7 and MDA-MB453. One compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 cells, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of related triazole compounds has been documented in multiple studies. These compounds often inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Compounds containing the triazolo-pyrimidine moiety have also been investigated for their neuroprotective effects. Studies suggest that these compounds can modulate pathways associated with neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity and reducing oxidative stress markers .
Structure-Activity Relationship (SAR)
The structure of This compound suggests that modifications to its piperazine and chromenone components can significantly affect its biological activity. For example, the introduction of electron-donating groups has been shown to enhance anticancer efficacy by improving the compound's interaction with biological targets .
Case Studies
- Synthesis and Evaluation : A study conducted by Jame et al. synthesized various pyrimidine derivatives and evaluated their cytotoxicity against HepG2 and HCT-116 cell lines. The findings indicated that specific substitutions on the triazole ring could enhance cytotoxicity significantly compared to standard agents .
- In Vivo Studies : Another investigation focused on the in vivo effects of similar compounds in animal models of cancer and inflammation, showing promising results in tumor reduction and inflammatory response modulation.
Comparison with Similar Compounds
Key Structural Trends:
Triazole Substituents: p-Tolyl (methylphenyl) vs. benzyl or 4-fluorophenyl: Electron-donating methyl groups (p-tolyl) may enhance metabolic stability compared to halogenated (4-fluorophenyl) or bulky (benzyl) groups .
Piperazine Modifications :
- Acetylation (e.g., Compound 7b in ) or substitution with piperidine (Compound 21) alters basicity and solubility. Piperazine-carbonyl linkages (target compound) balance hydrophilicity and rigidity .
Chromenone vs. Other Heterocycles: Chromen-4-one (target) vs. 2H-chromen-2-one (CAS 920163-69-5): Isomeric differences affect π-stacking and binding to aromatic residue-rich targets . Replacement with glycosides () or acyclic sugars enhances water solubility but may limit blood-brain barrier penetration .
Challenges and Limitations
- Data Gaps: No explicit bioactivity data for the target compound; most analogues lack detailed pharmacokinetic profiles.
- Synthetic Complexity : Multi-step synthesis (e.g., ) reduces scalability.
- Isomerization Risks : Pyrazolo-triazolo-pyrimidine systems () may undergo unwanted isomerization under acidic/basic conditions, complicating purification .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one?
- Methodological Answer : A stepwise approach is recommended:
- Triazole Formation : Start with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the triazolopyrimidine core.
- Piperazine Coupling : React the core with a substituted piperazine derivative using carbodiimide (e.g., CDI) in anhydrous DMFA under reflux (100°C, 24 hours) to ensure amide bond formation .
- Chromenone Integration : Use nucleophilic acyl substitution to attach the chromenone moiety. Purify intermediates via recrystallization (DMFA/i-propanol) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR : Confirm proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, chromenone carbonyl at ~170 ppm in -NMR) .
- LCMS : Verify molecular ion peaks (e.g., [M+H] at m/z 497.2) and monitor purity (>95%) .
- Thermal Analysis : Use DSC/TGA to assess decomposition profiles (e.g., sharp endotherm at 215–220°C indicates stability) .
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Screen using ESOL LogS predictions (e.g., -3.5 to -4.0) to prioritize DMSO for stock solutions. Experimentally validate in PBS (pH 7.4) and ethanol-water mixtures (1:1 v/v) with sonication (30 min, 25°C) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates (e.g., triazole ring closure). Use software like Gaussian or ORCA .
- Solvent Effects : Simulate solvation energies in DMFA using COSMO-RS to refine reflux conditions .
- Machine Learning : Train models on existing triazolopyrimidine syntheses to predict yield-maximizing parameters (e.g., temperature, catalyst loading) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare kinase inhibition IC values across orthogonal assays (e.g., ATP-binding vs. phosphorylation assays). Control for ATP concentration (1–10 µM) .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical weighting to account for batch effects .
- SAR Studies : Systematically vary substituents (e.g., p-tolyl vs. chlorophenyl) to isolate structural drivers of activity .
Q. What strategies enhance bioavailability without altering core pharmacophores?
- Methodological Answer :
- Prodrug Design : Introduce ester linkages at the chromenone carbonyl for hydrolytic activation in vivo. Validate stability in simulated gastric fluid (pH 2.0, 37°C) .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. Use PXRD to confirm crystal form changes .
Q. How to design experiments for studying metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Incubate with human liver microsomes (1 mg/mL, NADPH-regenerating system) and monitor parent compound depletion via LCMS/MS (0–60 min). Calculate t using first-order kinetics .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive inhibition. IC values <1 µM suggest high interaction risk .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC and Hill coefficients. Use GraphPad Prism for error propagation .
- ANOVA with Tukey’s Test : Compare multiple conditions (e.g., derivative activities) to control for type I errors .
Q. How to troubleshoot low yields in piperazine coupling steps?
- Methodological Answer :
- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. CDI) in anhydrous DMF or THF.
- Moisture Control : Use Schlenk lines for moisture-sensitive steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
